2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile
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Overview
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile is a chemical compound with diverse scientific applications. It is known for its unique properties and potential to revolutionize research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile typically involves the reaction of tert-butylazetidine with pyridine-4-carbonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile
- 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile
Uniqueness
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile is unique due to its specific structural features and properties, which differentiate it from other similar compounds. Its unique properties make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-6-10(7-14)4-5-15-12/h4-6,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTKWNCJWKJNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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